molecular formula C7H9F3O3 B2880351 2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid CAS No. 2580093-71-4

2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid

Cat. No.: B2880351
CAS No.: 2580093-71-4
M. Wt: 198.141
InChI Key: WYPTXJHMJDQCEW-UHNVWZDZSA-N
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Description

2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid is a compound that features a trifluoromethyl group attached to an oxolane ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making it a valuable component in pharmaceuticals, agrochemicals, and materials science . This compound’s unique structure and properties make it an interesting subject for various scientific research applications.

Preparation Methods

This process can be achieved using various reagents and catalysts under specific reaction conditions . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, particularly due to the presence of the trifluoromethyl group, which can enhance the biological activity of molecules . In industry, it is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to these targets, thereby modulating its biological effects . The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid include other trifluoromethyl-containing molecules. These compounds share the common feature of the trifluoromethyl group, which imparts unique chemical and physical properties. the specific structure of this compound, with its oxolane ring, distinguishes it from other trifluoromethyl compounds .

Biological Activity

2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid is a chemical compound characterized by its unique trifluoromethyl oxolane structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to the biological activity associated with the trifluoromethyl group. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.

  • Molecular Formula : C7_7H9_9F3_3O3_3
  • Molecular Weight : 198.14 g/mol
  • CAS Number : 2580093-71-4

Potential Therapeutic Applications

  • Anticancer Activity : Compounds with trifluoromethyl groups have been shown to exhibit anticancer properties. For instance, studies on isoxazole-based molecules with similar functional groups have demonstrated significant anti-cancer activity against various cell lines (e.g., MCF-7, 4T1) .
  • Antimicrobial Properties : The presence of the trifluoromethyl group in other compounds has been linked to enhanced antimicrobial activity. This suggests that this compound may also possess similar properties.

The exact mechanism of action for this compound has not been fully elucidated. However, it is believed that the trifluoromethyl group can influence binding affinity to biological targets, modulating various cellular pathways. This interaction may lead to altered gene expression or enzyme activity, contributing to its biological effects .

Comparative Analysis with Similar Compounds

Comparing this compound with other trifluoromethyl-containing compounds reveals unique characteristics that may enhance its biological activity.

Compound NameStructure CharacteristicsUnique Features
2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl acetic acidContains a pyridine ringExhibits different biological activities
(2S,3S)-6-(trifluoromethyl)tetrahydrofuran-2-carboxylic acidTetrahydrofuran ringDifferent stereochemistry affects biological activity
Trifluoroacetate derivativesSimple trifluoroacetate structureLess complex than oxolane derivatives

The unique oxolane structure combined with the trifluoromethyl group distinguishes this compound from others in terms of potential biological effects and applications .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research highlights its potential:

  • Inhibition Studies : Research on similar compounds has indicated that structural modifications can significantly impact their inhibitory effects on various biological systems. For example, studies have shown that modifications in the trifluoromethyl group can enhance the potency of anticancer agents .
  • Material Applications : Beyond pharmacological applications, this compound has been explored for incorporation into polymers and coatings due to its favorable chemical properties . These applications could indirectly support its biological relevance by enhancing drug delivery systems.

Properties

IUPAC Name

2-[(3R,5S)-5-(trifluoromethyl)oxolan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)5-1-4(3-13-5)2-6(11)12/h4-5H,1-3H2,(H,11,12)/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPTXJHMJDQCEW-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CO[C@@H]1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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